molecular formula C17H22N2O3S B1436060 Racemic-(3aR,8aS,8bS)-7-tosyldecahydropyrrolo[3,4-e]isoindol-3(2H)-one CAS No. 1422285-60-6

Racemic-(3aR,8aS,8bS)-7-tosyldecahydropyrrolo[3,4-e]isoindol-3(2H)-one

Cat. No.: B1436060
CAS No.: 1422285-60-6
M. Wt: 334.4 g/mol
InChI Key: SXELEJLCKASJBN-SJFVDLKVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Racemic-(3aR,8aS,8bS)-7-tosyldecahydropyrrolo[3,4-e]isoindol-3(2H)-one is a useful research compound. Its molecular formula is C17H22N2O3S and its molecular weight is 334.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Overview of Racemic Compounds in Medical Research

Racemic compounds, consisting of equal amounts of left- and right-handed enantiomers, are prevalent in medical research due to their complex interactions with biological systems. The study of racemates, including compounds similar in structure to Racemic-(3aR,8aS,8bS)-7-tosyldecahydropyrrolo[3,4-e]isoindol-3(2H)-one, has led to significant advancements in understanding drug efficacy, metabolism, and safety profiles.

Importance of Enantiomer Specificity

Research indicates that the therapeutic efficacy and safety of racemic drugs can be highly dependent on their specific enantiomeric composition. For example, the enantiomers of racemic mixtures like albuterol and metoprolol have been shown to possess distinct pharmacological profiles, which can lead to differences in clinical outcomes (Nowak, 2003; Dasbiswas & Shinde, 2008). This underscores the necessity for precise enantioselective synthesis and analysis in the development of safer and more effective pharmaceuticals.

Enantioselective Synthesis and Analysis

Recent advancements in enantioselective synthesis and analysis have enabled the development of drugs with improved therapeutic profiles. Techniques such as chromatography and asymmetric synthesis are critical for separating and studying the individual enantiomers of racemic compounds. These methods have been applied to a wide range of substances, demonstrating the potential for enhanced drug development and understanding of racemic drugs' biological effects (Pellissier, 2011; Batra & Bhushan, 2017).

Bioactive Properties of Chiral Compounds

The exploration of chiral compounds, including those with complex structures like oxazinoindoles, has revealed significant bioactive properties ranging from antidepressant to antitumor activities. The study of these properties is essential for the development of new therapeutics with potential applications in treating various diseases (Dupeux & Michelet, 2022).

Properties

IUPAC Name

(5aR,8aS,8bS)-2-(4-methylphenyl)sulfonyl-1,3,3a,4,5,5a,7,8,8a,8b-decahydropyrrolo[3,4-e]isoindol-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3S/c1-11-2-5-13(6-3-11)23(21,22)19-9-12-4-7-14-15(16(12)10-19)8-18-17(14)20/h2-3,5-6,12,14-16H,4,7-10H2,1H3,(H,18,20)/t12?,14-,15-,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXELEJLCKASJBN-SJFVDLKVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC3CCC4C(C3C2)CNC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C[C@@H]3[C@@H]4CNC(=O)[C@@H]4CCC3C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Racemic-(3aR,8aS,8bS)-7-tosyldecahydropyrrolo[3,4-e]isoindol-3(2H)-one
Reactant of Route 2
Racemic-(3aR,8aS,8bS)-7-tosyldecahydropyrrolo[3,4-e]isoindol-3(2H)-one
Reactant of Route 3
Racemic-(3aR,8aS,8bS)-7-tosyldecahydropyrrolo[3,4-e]isoindol-3(2H)-one
Reactant of Route 4
Racemic-(3aR,8aS,8bS)-7-tosyldecahydropyrrolo[3,4-e]isoindol-3(2H)-one
Reactant of Route 5
Racemic-(3aR,8aS,8bS)-7-tosyldecahydropyrrolo[3,4-e]isoindol-3(2H)-one
Reactant of Route 6
Reactant of Route 6
Racemic-(3aR,8aS,8bS)-7-tosyldecahydropyrrolo[3,4-e]isoindol-3(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.